molecular formula C18H18N4O2S2 B11981839 5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide

5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B11981839
M. Wt: 386.5 g/mol
InChI Key: OKUOHLRLVMOEOR-YBFXNURJSA-N
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Description

5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the substitution of the triazole ring with a 3,4-dimethoxyphenyl group, often using electrophilic aromatic substitution reactions.

    Formation of the Methylsulfanylphenylmethylidene Group: This step involves the condensation of the triazole derivative with a 4-(methylsulfanyl)benzaldehyde under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new triazole-based compounds with diverse functionalities.

Biology

In biological research, triazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer activities. This compound may exhibit similar properties and is thus of interest in drug discovery and development.

Medicine

Potential medicinal applications include the development of new therapeutic agents targeting specific biological pathways, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, such compounds can be used as intermediates in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for various functional groups, allowing the compound to modulate biological activity through binding to active sites or allosteric sites on proteins.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with diverse biological activities.

    3,4-Dimethoxyphenyl Derivatives: Compounds with similar aromatic substitution patterns, known for their pharmacological properties.

    Methylsulfanylphenyl Derivatives: Compounds containing the methylsulfanyl group, often studied for their antimicrobial and anticancer activities.

Uniqueness

The uniqueness of 5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other triazole derivatives.

Properties

Molecular Formula

C18H18N4O2S2

Molecular Weight

386.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-[(E)-(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O2S2/c1-23-15-9-6-13(10-16(15)24-2)17-20-21-18(25)22(17)19-11-12-4-7-14(26-3)8-5-12/h4-11H,1-3H3,(H,21,25)/b19-11+

InChI Key

OKUOHLRLVMOEOR-YBFXNURJSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)SC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)SC)OC

Origin of Product

United States

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